![molecular formula C11H14N4 B12595213 7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine CAS No. 651314-26-0](/img/structure/B12595213.png)
7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine is a chemical compound that features a triazole ring, which is known for its diverse biological activities
Métodos De Preparación
The synthesis of 7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine typically involves the formation of the triazole ring followed by its attachment to the hexahydro-1H-pyrrolizine scaffold. The synthetic route may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Attachment to Hexahydro-1H-pyrrolizine: The triazole ring is then linked to the hexahydro-1H-pyrrolizine core via an ethynyl group, often using palladium-catalyzed coupling reactions under specific conditions
Análisis De Reacciones Químicas
7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Coupling Reactions: The ethynyl group allows for coupling reactions, such as Sonogashira coupling, to form more complex structures
Aplicaciones Científicas De Investigación
7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industrial Applications: Its unique chemical structure makes it a candidate for use in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mecanismo De Acción
The mechanism of action of 7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes, potentially inhibiting their activity. This inhibition can disrupt critical pathways in cells, leading to therapeutic effects such as the inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar compounds to 7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine include other triazole derivatives such as:
1,2,4-Triazole: Known for its broad spectrum of biological activities.
1,2,3-Triazole: Often used in click chemistry for its stability and reactivity.
Benzyl-1H-1,2,4-triazole: Studied for its potential anticancer properties .
These compounds share the triazole ring but differ in their substituents and overall structure, which can lead to variations in their biological activities and applications.
Propiedades
Número CAS |
651314-26-0 |
|---|---|
Fórmula molecular |
C11H14N4 |
Peso molecular |
202.26 g/mol |
Nombre IUPAC |
8-[2-(1H-1,2,4-triazol-5-yl)ethynyl]-1,2,3,5,6,7-hexahydropyrrolizine |
InChI |
InChI=1S/C11H14N4/c1-4-11(5-2-8-15(11)7-1)6-3-10-12-9-13-14-10/h9H,1-2,4-5,7-8H2,(H,12,13,14) |
Clave InChI |
DSWZTZKVUQZHFV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCCN2C1)C#CC3=NC=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


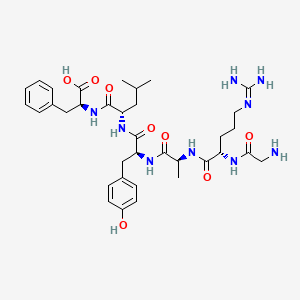
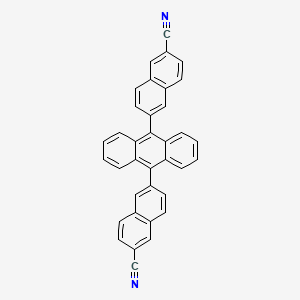
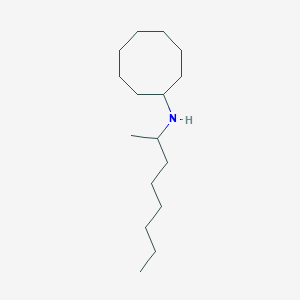
![1-{[2-(1H-Indol-3-yl)ethyl]amino}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12595164.png)
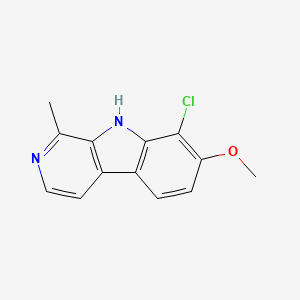
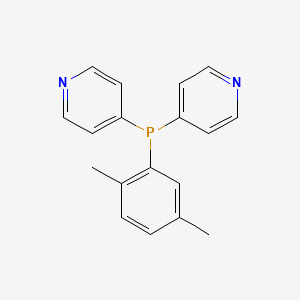
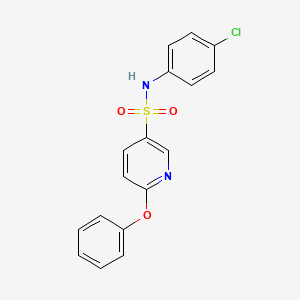
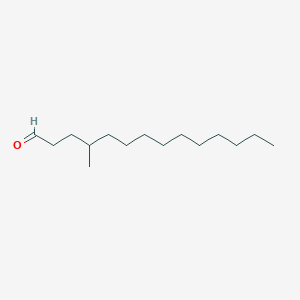
![Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12595205.png)
![Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]-](/img/structure/B12595210.png)
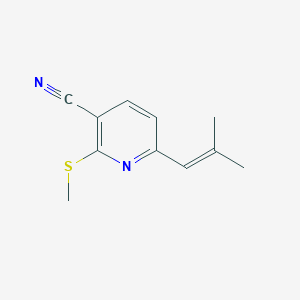

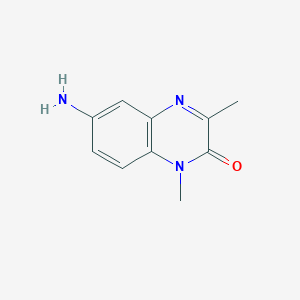
![Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12595228.png)
